A Technical Guide to (2-Phenyl-1,3-thiazol-4-yl)methylamine: Structure, Synthesis, and Applications
A Technical Guide to (2-Phenyl-1,3-thiazol-4-yl)methylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-thiazol-4-yl)methylamine is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 2-position and a methylamine group at the 4-position. This unique structural arrangement makes it a valuable building block and key intermediate in medicinal chemistry and pharmaceutical research.[1] Its potential biological activities, including antimicrobial, antioxidant, and anticancer properties, have positioned it as a compound of interest for developing novel therapeutic agents and constructing diverse chemical libraries for high-throughput screening.[1] This document provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its significance in scientific research.
Chemical Structure and Identification
The fundamental structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, which is attached to a phenyl ring and a side chain containing a primary amine.
Caption: Core structure of (2-Phenyl-1,3-thiazol-4-yl)methylamine.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2-Phenyl-1,3-thiazol-4-yl)methanamine |
| CAS Number | 165736-03-8[1][2] |
| Molecular Formula | C₁₀H₁₀N₂S[1][2] |
| Molecular Weight | 190.26 g/mol [1][2] |
| Synonyms | 4-(Aminomethyl)-2-phenyl-1,3-thiazole; (2-Phenylthiazol-4-yl)methylamine[1][2] |
| InChI | InChI=1/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2[1] |
Physicochemical and Safety Data
A summary of the known physical, chemical, and safety properties is provided below. Note that some values are predicted based on computational models.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 118-122 °C (at 0.01 mmHg)[1][2] |
| Flash Point | 167.4 °C[1] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 7.51 ± 0.29[2] |
Table 3: Safety and Hazard Information
| Category | Information |
|---|---|
| GHS Signal Word | Danger[2] |
| Hazard Codes | C (Corrosive), Xi (Irritant)[1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2] |
| Risk Statements | R34: Causes burns; R36/37/38: Irritating to eyes, respiratory system and skin[1][2] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection; S45: In case of accident or if you feel unwell, seek medical advice immediately[1][2] |
Synthesis and Reactivity
While specific experimental protocols for (2-Phenyl-1,3-thiazol-4-yl)methylamine are not widely published, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For this target molecule, thiobenzamide and a protected 3-halo-1-aminopropanone derivative would be suitable starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
The amine functional group makes the molecule a versatile intermediate for further derivatization, enabling the synthesis of a wide range of more complex structures for pharmaceutical screening.[1]
Experimental Protocols
The following is a representative, generalized protocol for the proposed synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine via the Hantzsch synthesis pathway.
Disclaimer: This protocol is illustrative and based on standard organic chemistry principles. It has not been adapted from a specific cited publication for this exact molecule and must be optimized under controlled laboratory conditions by qualified personnel.
Objective: To synthesize (2-Phenyl-1,3-thiazol-4-yl)methylamine.
Materials:
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Thiobenzamide
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1,3-Dichloroacetone
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Sodium azide (NaN₃)
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Ethanol (EtOH)
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Palladium on carbon (10% Pd/C)
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Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and safety equipment
Methodology:
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Synthesis of 1-azido-3-chloropropan-2-one (Intermediate 1):
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In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetone or DMF.
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Add sodium azide (1.1 eq) portion-wise while stirring at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Perform an aqueous workup by partitioning between water and a nonpolar organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the crude azido-ketone intermediate. Use with caution as low molecular weight organic azides can be explosive.
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-
Synthesis of 4-(azidomethyl)-2-phenyl-1,3-thiazole (Intermediate 2):
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Dissolve thiobenzamide (1.0 eq) and the crude 1-azido-3-chloropropan-2-one (1.0 eq) in a polar protic solvent like ethanol.
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Heat the mixture to reflux and stir for several hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
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Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the residue by column chromatography (silica gel) to obtain the pure azidomethyl-thiazole intermediate.
-
-
Synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine (Final Product):
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Dissolve the purified 4-(azidomethyl)-2-phenyl-1,3-thiazole (1.0 eq) in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Pd/C.
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC for the disappearance of the azide intermediate.
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Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product, (2-Phenyl-1,3-thiazol-4-yl)methylamine. Further purification may be performed if necessary.
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Biological and Pharmaceutical Relevance
This compound is a key precursor in drug discovery due to the established biological significance of the thiazole scaffold.[3][4] Its primary value lies in its utility as a building block for creating novel therapeutic agents.
Caption: Logical relationships of the core structure to its applications.
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Antimicrobial Research: The compound is utilized as an antimicrobial agent, with its structure enabling the inhibition of various microorganisms, offering potential solutions against antibiotic resistance.[1]
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Anticancer Research: It is explored for its potential anti-cancer properties, where it may contribute to the development of new therapies by targeting mechanisms involved in tumor progression.[1]
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Antioxidant Formulations: Its ability to scavenge free radicals makes it a valuable component in formulations designed to combat oxidative stress.[1]
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Drug Discovery: As a versatile intermediate, it is used to generate diverse chemical libraries, which are essential for high-throughput screening to identify new lead compounds with therapeutic potential.[1]
Conclusion
(2-Phenyl-1,3-thiazol-4-yl)methylamine is a chemically significant molecule with a stable and reactive scaffold. Its established role as a synthetic intermediate and its potential bioactivities make it a compound of high interest for researchers in medicinal chemistry, drug discovery, and materials science. The availability of a plausible synthetic route and its versatile functional groups ensure its continued application in the pursuit of novel and effective therapeutic agents.
